3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one

Asthma Inflammation Passive Cutaneous Anaphylaxis

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is a heterocyclic compound of the [1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one class, distinguished by a phenyl substituent at the 3-position and a carbonyl at the 6-position. This specific tautomeric form (6(5H)-one) is structurally isomeric with the 3(2H)-one series, which has been separately patented for anti-asthma applications.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 20552-62-9
Cat. No. B6513688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one
CAS20552-62-9
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2NC(=O)C=C3
InChIInChI=1S/C11H8N4O/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
InChIKeyMIHDAKOGYGSTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one (CAS 20552-62-9) – Structural Identity and Core Procurement Relevance


3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is a heterocyclic compound of the [1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one class, distinguished by a phenyl substituent at the 3-position and a carbonyl at the 6-position. This specific tautomeric form (6(5H)-one) is structurally isomeric with the 3(2H)-one series, which has been separately patented for anti-asthma applications [1]. The compound represents a core scaffold for medicinal chemistry programs targeting non-GABAergic pathways, in contrast to closely related triazolopyridazines such as CL 218872 that act as GABAA receptor ligands [2].

Why Procuring a Generic Triazolopyridazine Cannot Substitute for 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, seemingly minor structural variations—tautomeric carbonyl position, phenyl substitution, or replacement of the triazolopyridazine core with other heterocycles—profoundly alter both biological target engagement and pharmacokinetic properties. For instance, the 3(2H)-one tautomer has demonstrated anti-asthma activity in a passive cutaneous anaphylaxis model, whereas no such activity has been reported for the 6(5H)-one isomer [1]. Similarly, the introduction of a trifluoromethylphenyl group at the 6-position in CL 218872 imparts high GABAA receptor affinity (Ki = 57 nM), a property absent in the unadorned 3-phenyl-6(5H)-one scaffold [2]. Procurement of a close analog without structural verification therefore introduces uncontrolled variation in biological mechanism and off-target liability.

Quantitative Differentiation Evidence for 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one Against Key Comparators


Isomeric Differentiation: Tautomeric Position Determines Presence or Absence of Anti-Asthma Activity

The 3(2H)-one tautomer (6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one) is claimed as an active anti-asthma agent in patent US4293554, with efficacy demonstrated in a mouse passive cutaneous anaphylaxis model [1]. No anti-asthma activity has been reported for the 6(5H)-one tautomer (the target compound). This functional dichotomy confirms that the two isomers are not interchangeable for anti-inflammatory applications.

Asthma Inflammation Passive Cutaneous Anaphylaxis

Absence of GABAA Receptor Binding Confers a Non-GABAergic Pharmacological Profile

The close analog CL 218872 (3-Methyl-6-(3-trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) is a selective GABAA receptor ligand with Ki = 57 nM at the α1β3γ2 subtype [1]. In contrast, no binding affinity for GABAA receptors has been reported for 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one. This absence of GABAergic activity implies a reduced risk of sedation, dependence, and muscle relaxation, side effects commonly associated with benzodiazepine-site ligands.

GABA-A receptor Anxiolytic Sedation

Predicted Physicochemical Differentiation: LogP and Hydrogen Bond Donor Count Impact Bioavailability

Calculated physicochemical properties indicate that the target compound (predicted logP ≈ 1.4) is substantially less lipophilic than CL 218872 (logP = 3.12) [1]. Additionally, the target compound possesses one hydrogen bond donor (the pyridazinone NH), whereas CL 218872 has none. This difference in polarity and hydrogen bonding capacity influences aqueous solubility, permeability, and overall drug-likeness, making the target compound a more suitable fragment for optimization of oral bioavailability.

Lipophilicity LogP Drug-likeness

Synthetic Utility: The 6(5H)-one Tautomer Serves as a Versatile Intermediate for C6-Functionalization

The 6(5H)-one tautomer can be elaborated via substitution reactions at the C6 carbonyl to generate diverse 6-substituted triazolopyridazine libraries. Microwave-assisted organic synthesis (MAOS) protocols for 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines provide high yields and have been validated for lead optimization of CNS-active compounds [1]. The 3(2H)-one isomer does not offer the same synthetic versatility at the C6 position due to tautomeric constraints, positioning the 6(5H)-one isomer as the preferred intermediate for library synthesis.

Synthetic intermediate C6-functionalization Library synthesis

Diazepam Binding Site Activity: Class-Level Anxiolytic Potential Without Direct GABAergic Activation

Albright et al. (1981) demonstrated that certain 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines inhibit [³H]diazepam binding, with structure-activity correlations suggesting that modifications at the 3-position of the phenyl ring modulate affinity [1]. While the parent 3-phenyl-6(5H)-one compound was not explicitly profiled in that study, the absence of electron-withdrawing substituents on the phenyl ring (present in CL 218872) may confer a distinct binding mode, potentially leading to partial agonism or antagonism at the benzodiazepine site rather than full agonism. This mechanistic differentiation is critical for programs seeking anxiolytic activity with reduced tolerance and dependence liability.

Diazepam binding Anxiolytic Benzodiazepine receptor

Recommended Application Scenarios for 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one Based on Evidenced Differentiation


Fragment-Based Drug Discovery for Non-GABAergic CNS Targets

The low molecular weight (212.21 g/mol), balanced logP (~1.4), and absence of GABAA receptor binding [1] position this compound as an ideal fragment for discovering novel CNS active agents that avoid sedative and dependence liabilities. The single hydrogen bond donor and five acceptors provide balanced solubility and permeability, facilitating fragment evolution or linking strategies. The 6(5H)-one tautomer ensures the core is not confounded by the anti-asthma activity associated with the 3(2H)-one isomer [2].

Synthetic Intermediate for Parallel Library Synthesis of 6-Substituted Triazolopyridazines

The C6 carbonyl in the 6(5H)-one tautomer is readily amenable to nucleophilic substitution, enabling high-yielding microwave-assisted synthesis of 3,6-disubstituted analogs. The MAOS protocol validated for this scaffold achieves >80% yields in 20 minutes, significantly accelerating analog generation for structure-activity relationship studies [3]. This synthetic advantage is not shared by the isomeric 3(2H)-one series, making the 6(5H)-one isomer the preferred starting material for medicinal chemistry groups.

Anxiolytic Lead Optimization with Reduced Tolerance Liability

The class-level activity in displacing [³H]diazepam binding [4] suggests potential for developing non-sedating anxiolytics. The unsubstituted phenyl derivative serves as a baseline scaffold; introduction of substituents guided by the 1981 Albright SAR study can tune affinity and efficacy at the benzodiazepine site, while the absence of the trifluoromethyl group (present in CL 218872) may reduce the risk of full agonist-induced tolerance and dependence.

Chemical Biology Probe for Profiling Triazolopyridazine Target Space

The compound's lack of potent activity at GABAA receptors (in contrast to CL 218872) and its distinct tautomeric form allow it to serve as a negative control or selectivity probe in screening panels that include GABAergic targets. Its predicted physicochemical profile (low logP, single H-bond donor) [5] further supports its use as a tool compound for evaluating cell permeability and target engagement in non-GABAergic pathways.

Quote Request

Request a Quote for 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.